(Chloroimino)(4-chlorophenyl)(trifluoromethyl)-l6-sulfanone
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Overview
Description
(Chloroimino)(4-chlorophenyl)(trifluoromethyl)-l6-sulfanone is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a chloroimino group, a 4-chlorophenyl group, and a trifluoromethyl group attached to a sulfanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Chloroimino)(4-chlorophenyl)(trifluoromethyl)-l6-sulfanone typically involves multiple steps, including the introduction of the chloroimino, 4-chlorophenyl, and trifluoromethyl groups onto the sulfanone core. One common method involves the use of trifluoromethylation reactions, which are crucial for introducing the trifluoromethyl group. These reactions often employ reagents such as CF3SO2Na (sodium trifluoromethanesulfinate) under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced catalytic systems and controlled environments to facilitate the efficient introduction of functional groups.
Chemical Reactions Analysis
Types of Reactions
(Chloroimino)(4-chlorophenyl)(trifluoromethyl)-l6-sulfanone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and catalysts like palladium (Pd) for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Scientific Research Applications
(Chloroimino)(4-chlorophenyl)(trifluoromethyl)-l6-sulfanone has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Chloroimino)(4-chlorophenyl)(trifluoromethyl)-l6-sulfanone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may disrupt cellular processes by interacting with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (Chloroimino)(4-chlorophenyl)(trifluoromethyl)-l6-sulfanone include:
Chlorfenapyr: A pro-insecticide with a similar trifluoromethyl group.
Trifluoromethylated amines: Compounds with trifluoromethyl groups attached to amine functionalities
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
109139-27-7 |
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Molecular Formula |
C7H4Cl2F3NOS |
Molecular Weight |
278.08 g/mol |
IUPAC Name |
chloroimino-(4-chlorophenyl)-oxo-(trifluoromethyl)-λ6-sulfane |
InChI |
InChI=1S/C7H4Cl2F3NOS/c8-5-1-3-6(4-2-5)15(14,13-9)7(10,11)12/h1-4H |
InChI Key |
PALIFXYGKGFAKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=NCl)(=O)C(F)(F)F)Cl |
Origin of Product |
United States |
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